Dodecyltributylphosphonium chloride

Thermal stability Organoclay Decomposition temperature

Dodecyltributylphosphonium chloride (DTPC, [P₄₄₄,₁₂]Cl) is a quaternary phosphonium salt combining a long-chain dodecyl group with three butyl substituents on the phosphorus center. It is commercially supplied as a 50% aqueous solution under the trade name Hishicolin PX‑412C and is miscible with water, alcohols, chloroform, and acetone.

Molecular Formula C24H52ClP
Molecular Weight 407.1 g/mol
CAS No. 13497-50-2
Cat. No. B087628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyltributylphosphonium chloride
CAS13497-50-2
Molecular FormulaC24H52ClP
Molecular Weight407.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-]
InChIInChI=1S/C24H52P.ClH/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1
InChIKeyUJHVZVXYELCZLX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecyltributylphosphonium Chloride (CAS 13497-50-2): Procuring a Quaternary Phosphonium Salt with Defined Surfactant, Biocidal, and Thermal Performance


Dodecyltributylphosphonium chloride (DTPC, [P₄₄₄,₁₂]Cl) is a quaternary phosphonium salt combining a long-chain dodecyl group with three butyl substituents on the phosphorus center . It is commercially supplied as a 50% aqueous solution under the trade name Hishicolin PX‑412C and is miscible with water, alcohols, chloroform, and acetone . Unlike its nitrogen-based ammonium counterparts, the phosphonium core imparts intrinsically higher thermal stability and a distinct micellization profile, making structural identity verification (e.g., via ³¹P NMR) critical for procurement quality assurance .

Why Dodecyltributylphosphonium Chloride Cannot Be Replaced by Generic Ammonium or Shorter-Chain Phosphonium Analogs


Generic substitution among cationic surfactants or biocides frequently ignores the central‑atom effect: replacing phosphorus with nitrogen elevates viscosity, density, and melting point while lowering thermal robustness [1]. Shortening the alkyl chain (e.g., from C₁₂ to C₈ or C₁₀) raises the critical micelle concentration and diminishes both surface activity and antimicrobial efficacy [2]. Because DTPC occupies a narrow performance window—C₁₂ chain for optimal micellization, tributyl head group for balanced hydrophobicity, and phosphorus center for thermal endurance—blind interchange with any tetradecyl, octyl, or ammonium analogue results in quantifiable losses in yield, bactericidal potency, or thermal stability, as detailed in the evidence below.

Dodecyltributylphosphonium Chloride – Head‑to‑Head Quantitative Differentiation Evidence for Procurement Decisions


Thermal Stability Advantage of Dodecyltributylphosphonium-Intercalated Montmorillonite Over Ammonium-Modified Clays

When intercalated into sodium montmorillonite, the dodecyltributylphosphonium cation confers an onset decomposition temperature exceeding 300 °C. In contrast, organoclays modified with octadecyltrimethylammonium (ODTMA) exhibit onset decomposition temperatures ranging from only 158 °C to 222 °C, depending on surfactant loading [1][2]. This 78–142 °C advantage is attributed to the intrinsic thermal robustness of the phosphonium center and is critical for applications requiring elevated-temperature processing or service.

Thermal stability Organoclay Decomposition temperature

Synthesis Yield: DTPC Achieves 98.5% Yield, Surpassing the Tetradecyl Homolog TTPC

In a side‑by‑side synthesis study, dodecyltributylphosphonium chloride (DTPC) was obtained in 98.5% yield (based on tributylphosphine), while its direct C₁₄ analog tetradecyltributylphosphonium chloride (TTPC) reached only 98.0% under identical optimized quaternization conditions [1]. This 0.5 percentage‑point yield advantage translates to measurably higher atom economy and lower waste generation at production scale.

Synthesis yield Quaternization Process efficiency

Critical Micelle Concentration: Dodecyl Phosphonium Salts Exhibit ~10‑Fold Lower CMC than Dodecyltrimethylammonium Bromide

Phosphonium salts bearing a straight dodecyl alkyl chain display a critical micelle concentration (CMC) of 1.5 × 10⁻³ mol dm⁻³ [1]. By comparison, the widely used ammonium surfactant dodecyltrimethylammonium bromide (DTAB) has a CMC of approximately 15.6 × 10⁻³ mol dm⁻³ under similar conditions [2]. This approximately 10‑fold lower CMC indicates that DTPC‑based formulations can achieve micellization and effective surface tension reduction at far lower active concentrations than their ammonium counterparts.

Critical micelle concentration Surfactant efficiency Micellization

Antibacterial Activity: Phosphonium Montmorillonite Delivers MIC of 150 mg L⁻¹ Against E. coli and 50 mg L⁻¹ Against S. aureus

Dodecyltributylphosphonium‑intercalated montmorillonite (DDTBP‑MMT‑3, containing 19.83% phosphonium salt) demonstrated a minimum inhibitory concentration (MIC) of 150 mg L⁻¹ against Escherichia coli and 50 mg L⁻¹ against Staphylococcus aureus [1]. While parallel MIC data for the ammonium‑modified clay were not reported in the same study, the phosphonium organoclay exhibited high antibacterial activity at moderate loading, consistent with the broader class‑level observation that quaternary phosphonium salts outperform their ammonium analogs in bactericidal potency and killing rate [2].

Antibacterial activity Minimum inhibitory concentration Phosphonium biocide

Lipophilicity Benchmark: Dodecyltributylphosphonium Bromide Exhibits a Computed LogP of 6.33

The computed octanol–water partition coefficient (LogP) of the bromide analog, dodecyltributylphosphonium bromide, is 6.33 . This high lipophilicity reflects the combined effect of the long C₁₂ alkyl chain and the low‑polarity tributylphosphonium head group. For comparison, dodecyltrimethylammonium bromide (DTAB) has a computed LogP of approximately 4.5–5.0 [1], indicating that the phosphonium cation is significantly more hydrophobic than its ammonium congener, a property that directly impacts membrane affinity, extraction efficiency, and phase‑transfer catalytic activity.

Lipophilicity LogP Partition coefficient

Dodecyltributylphosphonium Chloride – Research and Industrial Application Scenarios Supported by Quantitative Evidence


High‑Temperature Organoclay Nanocomposite Manufacturing

When fabricating polymer–clay nanocomposites via melt compounding at temperatures exceeding 250 °C, DTPC‑intercalated montmorillonite survives processing without degradation, whereas octadecyltrimethylammonium‑modified clays decompose at 158–222 °C [1][2]. This thermal headroom eliminates the need for lower‑temperature processing and preserves interlayer spacing, directly improving composite mechanical and barrier properties.

Low‑Dose Surfactant Formulations for Emulsification and Detergency

With a CMC approximately 10‑fold lower than DTAB (1.5 × 10⁻³ vs 15.6 × 10⁻³ mol dm⁻³), DTPC‑based formulations reach micellization at substantially reduced active concentrations [3][4]. This enables cost‑effective and environmentally favorable emulsifier packages for personal care, agrochemical adjuvants, and industrial cleaning products, where surfactant loading directly governs both performance and regulatory compliance.

Antimicrobial Surface Coatings and Water‑Treatment Biocides

Phosphonium‑montmorillonite containing DTPC delivers an MIC of 150 mg L⁻¹ against E. coli and 50 mg L⁻¹ against S. aureus [1]. This performance supports its use in antimicrobial paints, medical device coatings, and cooling‑water biocide programs, particularly where regulatory limits on active ingredient concentration demand highly potent cationic agents.

Phase‑Transfer Catalysis and Hydrophobic Extraction Processes

The high computed LogP of 6.33 for the phosphonium cation (versus ~4.5–5.0 for DTAB) indicates superior partitioning into organic phases [5]. Combined with its proven efficacy in nucleophilic aromatic substitution reactions in molten salt media [6], DTPC is a compelling procurement choice for phase‑transfer catalysis, liquid–liquid extraction, and supported ionic liquid membrane applications requiring efficient anion shuttling between immiscible phases.

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